molecular formula C23H23ClF3NO3 B5917112 8-{[butyl(ethyl)amino]methyl}-3-(4-chlorophenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one

8-{[butyl(ethyl)amino]methyl}-3-(4-chlorophenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one

Cat. No.: B5917112
M. Wt: 453.9 g/mol
InChI Key: DBUOAILDUAYNGJ-UHFFFAOYSA-N
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Description

8-{[butyl(ethyl)amino]methyl}-3-(4-chlorophenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one is a useful research compound. Its molecular formula is C23H23ClF3NO3 and its molecular weight is 453.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 453.1318558 g/mol and the complexity rating of the compound is 661. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Chemical Reactions Analysis

  • Oxidation and Reduction: This compound can undergo oxidation reactions forming quinones and related structures. Reduction of the trifluoromethyl group can also be achieved under specific conditions.

  • Substitution Reactions: The presence of a halogen (chlorine) and hydroxyl group facilitates nucleophilic and electrophilic substitutions.

  • Common Reagents: Oxidizing agents such as potassium permanganate, reducing agents like lithium aluminium hydride, and trifluoromethylation reagents.

  • Major Products: The major products include quinones, various substituted aromatics, and reduced derivatives of the parent compound.

Scientific Research Applications

  • Chemistry: The compound is used as a precursor in the synthesis of more complex organic molecules, especially those in medicinal chemistry.

  • Biology and Medicine: Known for its potential as an anti-inflammatory, antioxidant, and anticancer agent due to its structural similarity to other bioactive flavonoids.

  • Industry: It is employed in the manufacture of pharmaceuticals, as well as in the development of new materials due to its unique chemical properties.

Mechanism of Action: The compound exerts its effects primarily through interaction with cellular targets such as enzymes and receptors. It can inhibit various enzymes by binding to their active sites, modulate receptor activity, and affect intracellular signaling pathways. These interactions can lead to anti-inflammatory, antioxidant, and anticancer activities.

Comparison with Similar Compounds: Comparing this compound to others in the flavonoid family:

  • Quercetin: Like 8-{[butyl(ethyl)amino]methyl}-3-(4-chlorophenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one, quercetin has antioxidant properties, but lacks the trifluoromethyl group, impacting its bioavailability and potency.

  • Rutin: Another flavonoid with strong antioxidant properties, rutin, is less effective in anti-inflammatory applications compared to our target compound.

  • Apigenin: Known for its anticancer properties, apigenin has a simpler structure without the butyl and ethylamino groups, leading to different pharmacokinetic properties.

This compound's unique functional groups and structural complexity offer advantages in specific therapeutic areas compared to more well-known flavonoids, making it an interesting candidate for further research and development in various fields.

Properties

IUPAC Name

8-[[butyl(ethyl)amino]methyl]-3-(4-chlorophenyl)-7-hydroxy-2-(trifluoromethyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClF3NO3/c1-3-5-12-28(4-2)13-17-18(29)11-10-16-20(30)19(14-6-8-15(24)9-7-14)22(23(25,26)27)31-21(16)17/h6-11,29H,3-5,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBUOAILDUAYNGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)CC1=C(C=CC2=C1OC(=C(C2=O)C3=CC=C(C=C3)Cl)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClF3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.